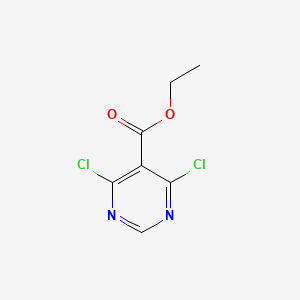

Ethyl 4,6-dichloropyrimidine-5-carboxylate

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

ethyl 4,6-dichloropyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2N2O2/c1-2-13-7(12)4-5(8)10-3-11-6(4)9/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWBDDMCGDUJSTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=CN=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40647534 | |

| Record name | Ethyl 4,6-dichloropyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87600-72-4 | |

| Record name | 5-Pyrimidinecarboxylic acid, 4,6-dichloro-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87600-72-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4,6-dichloropyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 4,6 Dichloropyrimidine 5 Carboxylate and Precursors

General Synthetic Routes to Dichloropyrimidine-5-carboxylates

The formation of the dichloropyrimidine-5-carboxylate structure is typically achieved through two main strategies: modifying an existing pyrimidine (B1678525) ring or building the ring from acyclic precursors with the necessary functionalities pre-installed or introduced during the cyclization process.

A common and direct method to synthesize dichloropyrimidine carboxylates involves the chlorination of a corresponding dihydroxypyrimidine precursor. The hydroxyl groups on the pyrimidine ring, which exist in tautomeric equilibrium with their keto forms (pyrimidinones), can be replaced by chlorine atoms using various chlorinating agents.

4,6-Dihydroxypyrimidine (B14393) serves as a valuable intermediate for producing 4,6-dichloropyrimidine. google.comjustia.com This precursor can be effectively chlorinated using reagents like phosphorus oxychloride (POCl₃) or phosgene. wipo.intgoogle.com The use of phosphorus oxychloride is a well-established method for converting hydroxypyrimidines to their chloro-derivatives. google.com A process involving the reaction of 4,6-dihydroxypyrimidine with a chlorinating agent such as phosphorus pentachloride (PCl₅) in the presence of phosphorus oxychloride has been described. google.com Similarly, reacting uracil-5-carboxylic acid (2,4-dihydroxypyrimidine-5-carboxylic acid) with a chlorinating agent like a mixture of phosphorus trichloride (B1173362) and chlorine, or phosphorus pentachloride, in a phosphorus oxychloride medium yields the corresponding 2,4-dichloropyrimidine-5-carboxylic acid chloride with high purity and yields reported to be above 90%. google.com

The introduction of the carboxylate group can be performed before or after the chlorination step. Starting from a pyrimidine ring that already contains a carboxylic acid or ester function at the 5-position is often a more straightforward approach.

Table 1: Chlorination Agents for Pyrimidine Derivatives

| Precursor | Chlorinating Agent | Product | Reference |

|---|---|---|---|

| 4,6-Dihydroxypyrimidine | Phosphorus Oxychloride (POCl₃) / Phosphorus Pentachloride (PCl₅) | 4,6-Dichloropyrimidine | wipo.intgoogle.com |

| 4,6-Dihydroxypyrimidine | Phosgene | 4,6-Dichloropyrimidine | google.com |

| Uracil-5-carboxylic acid | Phosphorus Pentachloride (PCl₅) / POCl₃ | 2,4-Dichloropyrimidine-5-carboxylic acid chloride | google.com |

The construction of the pyrimidine ring itself is a fundamental aspect of synthesizing its derivatives. These reactions, often involving condensation, are versatile and allow for the introduction of various substituents. The most widely used method involves the condensation of a three-carbon (C-C-C) fragment with an N-C-N fragment, such as an amidine, urea (B33335), or guanidine (B92328) derivative. bu.edu.eg

For instance, pyrimidine rings can be formed through multicomponent reactions where several starting materials combine in a single pot to form the heterocyclic structure. mdpi.com One such approach is the Biginelli reaction, which condenses an aldehyde, a β-ketoester, and urea or thiourea (B124793) to form a dihydropyrimidine (B8664642). mdpi.com While not directly yielding the target compound, subsequent chemical modifications can lead to the desired dichlorinated ester.

Another strategy involves the reaction of a malonate derivative with formamide (B127407). google.comgoogle.com This method is particularly relevant for creating the 4,6-dihydroxypyrimidine precursor, which can then be chlorinated. google.comgoogle.com The reaction of a malononitrile (B47326) dimer with amidines can also produce substituted pyrimidines. mdpi.com

Precursor Chemistry and Intermediate Transformations

The efficiency and success of the total synthesis of Ethyl 4,6-dichloropyrimidine-5-carboxylate are heavily dependent on the preparation and purity of key precursors and intermediates.

4,6-Dihydroxypyrimidine is a crucial precursor for 4,6-dichloropyrimidine. google.comjustia.com A common industrial synthesis involves the reaction of a dialkyl malonate (like diethyl malonate) with formamide in the presence of a strong base, such as an alkali metal alkoxide (e.g., sodium ethoxide). google.comgoogle.com The reaction is typically carried out at elevated temperatures. google.com An improved process describes the portion-wise or continuous addition of the malonate to the alkali metal alkoxide and formamide mixture to better control the reaction. google.com This method is advantageous as it can lead to high yields of 4,6-dihydroxypyrimidine, which precipitates from the reaction mixture upon acidification. justia.com

Similarly, substituted precursors like 5-(4-bromophenyl)pyrimidine-4,6-diol can be synthesized from dimethyl 2-(4-bromophenyl)malonate, which is then cyclized with formamidine (B1211174) acetate (B1210297). atlantis-press.com This highlights the adaptability of the general malonate/formamide condensation to produce variously substituted pyrimidine cores.

Table 2: Synthesis of 4,6-Dihydroxypyrimidine

| Reactant 1 | Reactant 2 | Base | Key Conditions | Product | Reference |

|---|---|---|---|---|---|

| Diethyl Malonate | Formamide | Sodium Ethoxide | Reflux, followed by recovery of ethanol (B145695) | 4,6-Dihydroxypyrimidine | google.com |

| Malonate | Formamide | Alkali Metal Alkoxide | Elevated temperature, portion-wise addition | 4,6-Dihydroxypyrimidine | google.com |

Once a dichlorinated pyrimidine scaffold is obtained, further transformations can be carried out. For instance, the target compound, Ethyl 2,4-dichloropyrimidine-5-carboxylate, is itself a versatile intermediate. It can undergo nucleophilic aromatic substitution (SNAr) reactions where one or both chlorine atoms are displaced by other functional groups. For example, it has been used in reactions with arylamines to synthesize more complex, pharmacologically relevant molecules. rsc.org

The synthesis of related compounds, such as ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates, often proceeds through a dichlorinated intermediate, which is then functionalized. researchgate.net The high reactivity of the chlorine atoms in dichloropyrimidines, particularly at the C4 position, makes them excellent electrophiles for substitution reactions with a wide range of nucleophiles. acs.org

Optimization of Synthetic Conditions

Optimizing reaction conditions is critical for achieving high yields, purity, and cost-effectiveness in chemical synthesis. For the synthesis of 4,6-dichloropyrimidine, a key intermediate, optimization efforts have focused on the chlorination step and subsequent purification. One patented process reports a product yield of over 90% and purity exceeding 95% by implementing efficient recovery and recycling of solvents and byproducts. wipo.int

In the synthesis of the 4,6-dihydroxypyrimidine precursor, controlling the reaction temperature and the duration of the holding time (e.g., 10 to <60 minutes at 102 to <120°C) has been shown to be advantageous. justia.com The mode of addition of reactants, such as adding the malonate ester continuously to the base and formamide mixture, also represents a significant process optimization. justia.com

For subsequent reactions involving dichloropyrimidines, such as regioselective amination, the choice of catalyst, base, and the order of reagent addition are crucial. For example, in palladium-catalyzed aminations, premixing a secondary amine with a strong base like LiHMDS before adding it to the dichloropyrimidine solution can dramatically improve regioselectivity for substitution at the C4 position. acs.org

Influence of Reaction Parameters (e.g., Temperature, Solvents, Catalysts)

The synthesis of the precursor, ethyl 4,6-dihydroxypyrimidine-5-carboxylate, typically involves the condensation of diethyl malonate with formamide in the presence of a base. The subsequent chlorination to yield this compound is a critical step where reaction parameters play a significant role.

Temperature: The chlorination of hydroxypyrimidines is generally an endothermic process requiring elevated temperatures to proceed at a practical rate. Reactions using phosphorus oxychloride (POCl₃) are often carried out at reflux. researchgate.net For large-scale preparations, heating in a sealed reactor at temperatures between 140–160 °C for a shorter duration of 2 hours has been shown to be effective. nih.gov

Solvents: While the chlorination can be carried out neat, using an excess of the chlorinating agent as the solvent, this can lead to environmental and safety concerns on a larger scale. researchgate.net Solvent-free conditions in a sealed reactor are a greener alternative. nih.govdntb.gov.ua In some cases, high-boiling inert solvents can be used to control the reaction temperature and facilitate handling.

Catalysts: The chlorination of hydroxypyrimidines with POCl₃ is often facilitated by the addition of a tertiary amine base, such as pyridine (B92270) or N,N-dimethylaniline. researchgate.net Pyridine is commonly used, and it has been shown that using one equivalent of pyridine as a base in solvent-free chlorinations with equimolar POCl₃ can lead to high yields. nih.gov The use of a catalyst like N,N-dimethylformamide (DMF) can also promote the reaction. masterorganicchemistry.com In some instances, a mixture of POCl₃ and phosphorus pentachloride (PCl₅) is used as a more potent chlorinating agent. indianchemicalsociety.com

The following table summarizes the influence of various catalysts on the chlorination of hydroxypyrimidines.

| Catalyst | Chlorinating Agent | Temperature (°C) | Reaction Time | Observations |

| Pyridine | POCl₃ | 140-160 | 2 hours | Efficient for large-scale, solvent-free reactions. nih.gov |

| N,N-Dimethylaniline | POCl₃ | Reflux | Varies | Commonly used in traditional methods. researchgate.net |

| DMF | SOCl₂ | Varies | Varies | Can catalyze chlorination reactions. masterorganicchemistry.com |

Stoichiometric Control of Chlorinating Agents (e.g., POCl₃, SOCl₂)

The stoichiometry of the chlorinating agent is a critical factor that influences the yield and purity of this compound.

Phosphorus Oxychloride (POCl₃): Traditionally, chlorination of hydroxypyrimidines is performed using a large excess of POCl₃, which also serves as the solvent. researchgate.net However, for economic, environmental, and safety reasons, especially in large-scale synthesis, it is desirable to reduce the amount of POCl₃. researchgate.net Research has demonstrated that efficient chlorination of hydroxypyrimidines can be achieved using an equimolar amount of POCl₃ in a solvent-free reaction at high temperatures. nih.gov This approach minimizes waste and simplifies the work-up procedure. researchgate.netnih.gov In some cases, a mixture of POCl₃ and PCl₅ is employed to enhance the chlorinating power, which can be particularly useful for less reactive substrates. indianchemicalsociety.com

Thionyl Chloride (SOCl₂): Thionyl chloride is another common chlorinating agent for converting hydroxyl groups to chlorides. masterorganicchemistry.com It is often used with a catalytic amount of a base like pyridine. masterorganicchemistry.com The reaction with SOCl₂ typically proceeds with the formation of gaseous byproducts (SO₂ and HCl), which can simplify purification. masterorganicchemistry.com The stoichiometry of SOCl₂ needs to be carefully controlled to ensure complete conversion of both hydroxyl groups on the pyrimidine ring without leading to unwanted side reactions.

The table below outlines the stoichiometric considerations for different chlorinating agents.

| Chlorinating Agent | Stoichiometry | Key Considerations |

| POCl₃ | Excess | Traditional method, acts as both reagent and solvent. researchgate.net |

| POCl₃ | Equimolar | Greener approach, suitable for large-scale, solvent-free reactions. nih.gov |

| POCl₃/PCl₅ | Mixture | Used for more challenging chlorinations. indianchemicalsociety.com |

| SOCl₂ | Controlled | Important to ensure complete dichlorination and minimize byproducts. masterorganicchemistry.com |

Reaction Monitoring and Purity Assurance (e.g., TLC, HPLC)

Careful monitoring of the reaction progress and rigorous purity assessment of the final product are essential for ensuring the quality of this compound.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of the synthesis. By spotting the reaction mixture on a TLC plate and eluting with an appropriate solvent system (e.g., petroleum ether/ethyl acetate, 3:1), the disappearance of the starting material (ethyl 4,6-dihydroxypyrimidine-5-carboxylate) and the appearance of the product can be tracked. rsc.org The difference in polarity between the dihydroxy precursor and the dichloro product allows for clear separation on the TLC plate.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical technique for determining the purity of the final product with high accuracy. A reverse-phase HPLC method can be employed for the analysis of this compound. While a specific method for this compound is not widely published, a method for the related compound, ethyl 2,4-dichloropyrimidine-5-carboxylate, can be adapted. This typically involves a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. mdpi.com

The following table provides typical parameters for analytical methods used in the synthesis of pyrimidine derivatives.

| Analytical Method | Typical Parameters | Application |

| TLC | Stationary Phase: Silica (B1680970) gel. Mobile Phase: Petroleum ether/Ethyl acetate (e.g., 3:1 v/v). rsc.org | Monitoring reaction progress. |

| HPLC | Column: C18. Mobile Phase: Acetonitrile/Water with an acid modifier. mdpi.com | Purity determination of the final product. |

Polymer-Assisted Synthetic Strategies for Pyrimidine-5-carboxylates

Polymer-assisted synthesis has emerged as a valuable strategy for the preparation of pyrimidine derivatives, offering advantages in terms of purification and automation. This approach involves attaching the pyrimidine precursor to a solid support, carrying out the chemical transformations, and then cleaving the final product from the support.

One reported polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates involves building the heterocyclic moiety on a Merrifield's resin. researchgate.net This five-step procedure culminates in the displacement of a leaving group with an amine to yield the final product. researchgate.net Although this example does not directly produce this compound, the strategy of constructing the pyrimidine-5-carboxylate core on a solid support is applicable. This methodology simplifies the purification process as excess reagents and byproducts can be washed away from the resin-bound intermediate.

The general steps in a polymer-assisted synthesis of a pyrimidine-5-carboxylate could include:

Attachment of a suitable building block to a solid support (e.g., Merrifield's resin).

Construction of the pyrimidine ring on the solid support.

Chemical modifications of the pyrimidine ring (e.g., chlorination).

Cleavage of the desired pyrimidine-5-carboxylate from the resin.

This approach allows for the efficient synthesis of libraries of pyrimidine derivatives for screening purposes.

Chemical Reactivity and Derivatization Studies of Ethyl 4,6 Dichloropyrimidine 5 Carboxylate

Nucleophilic Aromatic Substitution (SNAr) Reactions

The pyrimidine (B1678525) ring is inherently electron-deficient, and the presence of two chloro substituents, along with an ethyl carboxylate group at C-5, significantly enhances the electrophilicity of the C-4 and C-6 positions. This makes the compound an excellent substrate for SNAr reactions, a two-step process involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Regioselectivity of Substitution at C-4 and C-6 Positions

In ethyl 4,6-dichloropyrimidine-5-carboxylate, the chlorine atoms at the C-4 and C-6 positions are electronically equivalent due to the molecule's symmetry. Both positions are para to one ring nitrogen and ortho to the other, making them highly susceptible to nucleophilic attack. The electron-withdrawing ester group at the C-5 position further activates both sites for substitution.

Generally, in pyrimidine systems, nucleophilic attack is favored at the C-4/C-6 positions over the C-2 position. stackexchange.comwuxiapptec.com This preference is explained by frontier molecular orbital theory, which indicates that the lowest unoccupied molecular orbital (LUMO) has larger coefficients at the C-4 and C-6 carbons, making them more electrophilic. mdpi.com The attack at these positions allows the negative charge of the Meisenheimer intermediate to be effectively delocalized onto the ring nitrogen atoms, leading to a more stable transition state compared to an attack at C-2. wuxiapptec.commdpi.com

For monosubstitution, a nucleophile will attack either the C-4 or C-6 position indiscriminately, yielding a single product, ethyl 4-chloro-6-(substituted)pyrimidine-5-carboxylate. The introduction of the first substituent can influence the reactivity of the remaining chlorine atom in subsequent substitution reactions.

Reactivity with Nitrogen-Containing Nucleophiles (e.g., Amines, Hydrazines)

This compound readily reacts with a variety of nitrogen-based nucleophiles. These reactions are crucial for synthesizing a wide array of biologically active molecules and functional materials.

Amines, including primary and secondary aliphatic and aromatic amines, can displace one or both chlorine atoms. The reaction conditions, such as solvent, temperature, and the nature of the base, can be tuned to favor either mono- or di-substitution. For instance, studies on the closely related 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952) show that using triethylamine (B128534) (TEA) in refluxing ethanol (B145695) provides suitable conditions for monosubstitution with various amines. nih.gov The use of a stronger base or an excess of the amine can promote the substitution of the second chlorine atom. nih.gov

Hydrazine and its derivatives are also effective nucleophiles. In a related system, 4,6-dichloropyrimidine-5-carboxaldehyde reacts with aromatic and aliphatic hydrazines to selectively generate 1-substituted 4-chloropyrazolo[3,4-d]pyrimidines. This type of reaction, involving initial SNAr followed by intramolecular cyclization, highlights the utility of the dichloropyrimidine scaffold in constructing fused heterocyclic systems.

Table 1: Examples of SNAr Reactions with Nitrogen Nucleophiles on 4,6-Dichloropyrimidine Systems Note: This table includes data from structurally related dichloropyrimidine compounds to illustrate typical reactivity.

| Reactant System | Nucleophile | Conditions | Product Type | Source |

|---|---|---|---|---|

| 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | Indoline | NaOH, Ethanol, rt, 1h | Mono-amination and mono-alkoxylation product | nih.gov |

| 4,6-Dichloropyrimidine-5-carboxaldehyde | Aromatic Hydrazines | High Temperature (e.g., 120°C), no external base | 1-Aryl-4-chloropyrazolo[3,4-d]pyrimidine | |

| 4,6-Dichloropyrimidine-5-carboxaldehyde | Aliphatic Hydrazines | Room Temperature, with external base | 1-Alkyl-4-chloropyrazolo[3,4-d]pyrimidine | |

| 6-Alkoxy-4-chloro-5-nitropyrimidine | Primary Amines | Room Temperature | Symmetric 4,6-diamino-5-nitropyrimidine |

Reactivity with Oxygen-Containing Nucleophiles (e.g., Alkoxides)

Oxygen nucleophiles, particularly alkoxides derived from alcohols, can also displace the chlorine atoms of this compound. These reactions are typically carried out in the parent alcohol as the solvent in the presence of a base like sodium hydroxide (B78521) or sodium metal, which generates the alkoxide in situ.

Research on analogous systems has shown that solvolysis (reaction with the solvent) can compete with other nucleophilic substitutions, especially under basic conditions. nih.gov For example, when attempting amination reactions on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde in an alcohol solvent with sodium hydroxide, products resulting from the incorporation of the alkoxide were observed. nih.gov This indicates a competition between the amine (a soft nucleophile) and the alkoxide (a hard nucleophile). nih.gov By carefully selecting the reaction conditions, it is possible to control the outcome and favor the formation of 4,6-dialkoxypyrimidines or mixed amino-alkoxy pyrimidines.

Stereochemical Considerations in SNAr Reactions

For the achiral substrate this compound, stereochemical considerations in SNAr reactions are generally not a factor when using achiral nucleophiles. The pyrimidine ring is planar, and the SNAr mechanism, which proceeds through an addition-elimination pathway, does not create a stereocenter at the site of substitution on the ring.

Stereochemistry becomes relevant only under specific circumstances not widely reported for this particular compound:

Use of a Chiral Nucleophile: If a chiral, non-racemic nucleophile is used, the reaction at the prochiral C-4 or C-6 positions would lead to the formation of diastereomers. The kinetic and thermodynamic parameters of the reaction could potentially favor the formation of one diastereomer over the other.

Formation of Atropisomers: In rare cases, if a bulky substituent is introduced that leads to restricted rotation around the newly formed C-N or C-C bond, atropisomerism could occur, resulting in enantiomers that may be separable.

Intramolecular Cyclization: If the incoming nucleophile contains a reactive group that subsequently forms a new chiral center through an intramolecular reaction, the stereochemical outcome would need to be considered.

Currently, the literature does not provide specific studies on the stereochemical outcomes of SNAr reactions involving this compound.

Transition Metal-Catalyzed Cross-Coupling Reactions

Beyond SNAr, the chloro-substituents on the pyrimidine ring serve as excellent handles for transition metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling for Aryl and Heteroaryl Functionalization

The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds between sp²-hybridized carbon atoms. Dichloropyrimidines are excellent substrates for this reaction, readily coupling with a variety of aryl and heteroaryl boronic acids or their esters. The C-4 and C-6 positions of the pyrimidine ring are generally more reactive in Suzuki couplings than the C-2 or C-5 positions. stackexchange.com

For this compound, sequential or double Suzuki-Miyaura coupling can be employed to introduce aryl or heteroaryl groups. The reaction typically utilizes a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of a base (e.g., K₃PO₄, Na₂CO₃) and a suitable solvent system (e.g., 1,4-dioxane, toluene/ethanol/water). stackexchange.com

Studies on the similar 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) have shown that good yields can be obtained using 5 mol % of Pd(PPh₃)₄ with K₃PO₄ as the base in a 1,4-dioxane/water solvent mixture. Electron-rich boronic acids tend to give better yields in these couplings. By carefully controlling the stoichiometry of the boronic acid, it is possible to achieve selective mono-arylation, followed by a second, different coupling partner to build unsymmetrical 4,6-diarylpyrimidine derivatives.

Table 2: Typical Conditions for Suzuki-Miyaura Coupling of Dichloropyrimidines Note: This table summarizes general conditions based on related pyrimidine substrates.

| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Product | Source |

|---|---|---|---|---|---|---|

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Aryl/Heteroaryl boronic acids | Pd(PPh₃)₄ (5 mol %) | K₃PO₄ | 1,4-Dioxane / H₂O | 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidines | |

| 4,6-Dichloropyrimidines | Arylboronic acids | Pd(OAc)₂ / PPh₃ | K₃PO₄ | Not specified | 4,6-Diarylpyrimidines | |

| 4,6-Dichloropyrimidines | Aryl/Heteroarylboronic acids | Pd(PPh₃)₂Cl₂ | K₃PO₄ | Not specified | 4-Aryl-6-chloropyrimidines / 4,6-Diarylpyrimidines |

Palladium-Catalyzed Amination (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has become a cornerstone in the synthesis of carbon-nitrogen bonds, offering a versatile method for the formation of aryl amines. wikipedia.org This reaction is particularly significant for functionalizing halogenated heterocyclic compounds like this compound. The presence of two reactive chlorine atoms on the pyrimidine ring allows for sequential and regioselective amination reactions.

Research has demonstrated the highly regioselective nature of the Buchwald-Hartwig amination on dichloropyrimidine systems. thieme-connect.com Typically, the C4 position of the pyrimidine ring is more susceptible to nucleophilic attack than the C2 position. thieme-connect.comacs.org This selectivity is often attributed to the electronic effects of the pyrimidine nitrogen atoms and the steric environment around the chlorine atoms. Studies on 6-aryl-2,4-dichloropyrimidines have shown that palladium-catalyzed amination with aliphatic secondary amines and anilines strongly favors substitution at the C4 position. acs.org The use of specific palladium catalysts and ligands, such as those derived from the oxidative addition of palladium with 2,4,6-trichloropyrimidine, has proven effective in achieving high regioselectivity. acs.org

The choice of catalyst, ligand, and reaction conditions is crucial in directing the outcome of the amination. The development of various generations of catalyst systems has expanded the scope of the Buchwald-Hartwig reaction to include a wide range of amines and aryl halides. wikipedia.org For instance, bidentate phosphine (B1218219) ligands like BINAP and DPPF have been instrumental in the efficient coupling of primary amines. wikipedia.org More recently, sterically hindered ligands such as X-Phos have been employed to facilitate the amination of challenging substrates, including those in the estrone (B1671321) series, often under microwave irradiation to achieve good to excellent yields. beilstein-journals.org

While the Buchwald-Hartwig amination provides a powerful tool for C-N bond formation, traditional nucleophilic aromatic substitution (SNAr) reactions can also be employed. However, SNAr reactions on dichloropyrimidines often lead to a mixture of C2 and C4 substituted products, highlighting the superior regioselectivity offered by the palladium-catalyzed approach. thieme-connect.com Interestingly, in some cases, the presence of trace amounts of organopalladium species from a preceding Suzuki coupling reaction has been found to catalyze the subsequent SNAr amination, leading to a high C4/C2 product ratio. thieme-connect.com

Table 1: Comparison of Palladium-Catalyzed Amination Conditions for Dichloropyrimidines

| Catalyst/Ligand System | Amine Substrate | Key Findings |

| Pd(OAc)₂ / X-Phos | Substituted anilines | Good to excellent yields for amination of 2- or 4-bromo-13α-estrone derivatives under microwave irradiation. beilstein-journals.org |

| Pd/BINAP | Primary amines | Minimized bis-arylation in the amination of aryl bromides. acs.org |

| Pd catalyst from 2,4,6-trichloropyrimidine | Aliphatic secondary amines and anilines | High regioselectivity for C4-amination of 6-aryl-2,4-dichloropyrimidines. acs.org |

| Not Specified | Various amines | Direct coupling of ammonia (B1221849) with aryl halides to form primary arylamines. nih.gov |

Transformations of the Carboxylate Group

The ethyl carboxylate group at the C5 position of this compound is a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the synthesis of a broad range of derivatives.

Ester Hydrolysis to Carboxylic Acids

The hydrolysis of the ethyl ester to the corresponding carboxylic acid is a fundamental transformation. This reaction is typically carried out under either acidic or basic conditions. chemguide.co.uklibretexts.org

Acid-catalyzed hydrolysis: The ester is heated with an excess of water in the presence of a strong acid catalyst, such as hydrochloric acid or sulfuric acid. chemguide.co.uklibretexts.org This reaction is reversible, and the use of a large excess of water helps to drive the equilibrium towards the formation of the carboxylic acid and ethanol. chemguide.co.uk

Base-catalyzed hydrolysis (saponification): This is often the preferred method as the reaction is irreversible and goes to completion. chemguide.co.uklibretexts.org The ester is treated with a stoichiometric amount of a strong base, like sodium hydroxide or potassium hydroxide. The reaction yields the carboxylate salt, which can then be acidified in a separate step to liberate the free carboxylic acid. libretexts.org

The resulting 4,6-dichloropyrimidine-5-carboxylic acid is a valuable intermediate for further synthetic modifications. chemicalbook.com For instance, it can be used in amidation reactions to form carboxamides.

Amidation Reactions and Formation of Carboxamides

The conversion of the carboxylate group to a carboxamide is a common and important transformation. This can be achieved either by first hydrolyzing the ester to the carboxylic acid and then coupling it with an amine, or in some cases, directly from the ester.

The direct amidation of esters is generally less facile than from the corresponding carboxylic acid. However, methods have been developed to promote this transformation. The synthesis of pyrimidine-5-carboxamides has been achieved through various routes, including the reaction of pyrimidine-5-carbonitriles with concentrated sulfuric acid. ias.ac.in

A more common approach involves the activation of the carboxylic acid (obtained from ester hydrolysis) with a coupling agent, followed by reaction with an amine. nih.gov A variety of coupling reagents can be employed for this purpose, including:

Carbodiimides: Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are frequently used, often in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) and 4-dimethylaminopyridine (B28879) (DMAP) to facilitate the reaction and suppress side reactions. nih.gov

Phosphonium and Uronium Salts: Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) are also effective.

Other Coupling Agents: Novel reagents, such as (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester, have been developed for the efficient and selective amidation of carboxylic acids under basic conditions. lookchemmall.com

These methods allow for the synthesis of a wide array of pyrimidine-5-carboxamides with diverse substituents on the amide nitrogen.

Reductions and Other Functional Group Interconversions

The carboxylate group can be reduced to a primary alcohol. This transformation typically requires strong reducing agents like lithium aluminum hydride (LAH). imperial.ac.uk The resulting hydroxymethylpyrimidine can serve as a precursor for further functionalization.

Other functional group interconversions at the C5 position can also be envisioned, expanding the synthetic utility of the this compound scaffold. imperial.ac.uk For example, the carboxylic acid can be converted to an acyl halide, which is a highly reactive intermediate for various nucleophilic acyl substitution reactions. The principles of functional group interconversion allow for the strategic manipulation of the carboxylate moiety to access a wide range of derivatives. imperial.ac.ukyoutube.com

Ring-Opening and Rearrangement Reactions of Pyrimidine Scaffolds

While the pyrimidine ring is generally stable, under certain conditions, it can undergo ring-opening and rearrangement reactions. These transformations can lead to the formation of different heterocyclic systems or acyclic compounds.

For instance, the Dimroth rearrangement is a well-known isomerization reaction in pyrimidine chemistry. nih.gov This rearrangement typically involves the opening of the pyrimidine ring followed by recyclization to form an isomeric pyrimidine. nih.gov The reaction is often facilitated by acid or base and involves a nucleophilic attack on the pyrimidine ring. nih.gov Studies have shown that the course of a reaction, such as amidation, can be directed towards rearrangement products under specific conditions, for example, by first hydrolyzing an ester to a carboxylic acid before amidation. nih.gov

Ring-opening reactions of pyrimidines can also be induced by strong nucleophiles or under harsh reaction conditions. The attack of a nucleophile at specific positions on the pyrimidine ring can lead to cleavage of the ring system. umich.edu For example, the hydrolysis of dihydrouracil, a related pyrimidine derivative, proceeds via the attack of a hydroxide ion at the C4 position, leading to ring opening. umich.edu While less common for aromatic pyrimidines like this compound, the possibility of such reactions should be considered, particularly when employing highly reactive reagents.

Furthermore, the pyrimidine scaffold can be utilized as a synthon in more complex transformations. For example, strategies have been developed for the conversion of pyridines into benzonitriles, which involves a ring-opening step. researchgate.net While not directly demonstrated for this specific pyrimidine, such skeletal editing approaches highlight the potential for transforming the pyrimidine core into other valuable chemical scaffolds. researchgate.net

Applications in Medicinal Chemistry and Biological Activity Research

Development of Antiviral Agents

The pyrimidine (B1678525) nucleus is a fundamental component of nucleosides, making pyrimidine derivatives a cornerstone in the development of antiviral therapeutics. A wide array of pyrimidine-based compounds have been synthesized and evaluated for their ability to combat various viral infections, including those caused by influenza viruses, herpes viruses, and coronaviruses. nih.govmdpi.com

Precursor Role in Antiviral Nucleotide and Nucleoside Analogs Synthesis

Ethyl 4,6-dichloropyrimidine-5-carboxylate is a key intermediate in the synthesis of more complex, biologically active molecules. The dichlorinated pyrimidine structure is a common starting point for building fused heterocyclic systems and nucleoside analogues. nih.govresearchgate.net For instance, the synthesis of various 2-substituted pyrimidine-5-carboxylic esters has been reported as a pathway to novel compounds. nih.gov Similarly, research into 2-substituted-4,5-dihydroxypyrimidine-6-carboxamides, prepared from corresponding carboxylate esters, has been undertaken to identify novel, broad-spectrum antiviral compounds against RNA viruses. nih.gov

The general strategy involves the sequential substitution of the chlorine atoms with various nucleophiles and modification of the ester group to introduce functionalities that mimic natural nucleosides or interact with viral enzymes. This approach allows for the creation of large libraries of compounds for screening. nih.gov For example, 4-chloro- and 2,4-dichloro-5-(β-chloroethyl)pyrimidine analogs have been synthesized as intermediates for producing 5,6-dihydropyrrolo[2,3-d]pyrimidine derivatives, which are then evaluated for biological activity. nih.gov

Evaluation of Antiviral Efficacy in In Vitro and In Vivo Models

Derivatives synthesized from pyrimidine precursors have demonstrated significant antiviral efficacy in various experimental models. These compounds are often tested against a panel of viruses to determine their spectrum of activity. For example, certain pyrimido[4,5-d]pyrimidines, which can be synthesized from pyrimidine building blocks, have shown notable efficacy against human coronavirus 229E (HCoV-229E). mdpi.com Other pyrimidine glycoside derivatives have exhibited moderate inhibition of viral replication against the Hepatitis B virus (HBV). researchgate.net

The potency of these compounds is typically quantified by the 50% effective concentration (EC₅₀) or the 50% inhibitory concentration (IC₅₀), which represent the concentration of the drug required to inhibit viral replication by 50%. The data below summarizes the antiviral activity of several pyrimidine derivatives against various viruses.

Table 1: Antiviral Efficacy of Selected Pyrimidine Derivatives

| Compound Class/Name | Virus | Assay Model | Efficacy (IC₅₀/EC₅₀) | Reference |

|---|---|---|---|---|

| Pyrimido[4,5-d]pyrimidines | Human Coronavirus 229E | Cell-based assay | Effective | mdpi.com |

| 1,2,3-Triazolyl Nucleoside Analogs | Influenza A (H1N1) | Cell-based assay | 15 - 48 µM | nih.gov |

| 5-Bromocytosine Derivative | Varicella-Zoster Virus (VZV) | Cell-based assay | 3 - 8 µg/mL | acs.org |

| 2-Amino-6-chloropurine Derivative | Herpes Simplex Viruses (HSV) | Cell-based assay | 0.1 - 0.4 µg/mL | acs.org |

| PMEDAP | Cytomegalovirus (CMV) & VZV | Cell-based assay | 0.07 - 2 µg/mL | acs.org |

Proposed Mechanisms of Antiviral Action (e.g., Inhibition of Viral Replication)

The antiviral mechanisms of pyrimidine nucleoside analogs are often multifaceted but typically involve interference with the viral replication cycle. A primary mechanism is the inhibition of viral nucleic acid synthesis. nih.gov

Inhibition of Viral Polymerases: Many nucleoside analogs, after being converted to their active triphosphate form within the host cell, act as competitive inhibitors of viral DNA or RNA polymerases. For instance, the selective action of (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU) is attributed to its specific phosphorylation by a virus-encoded thymidine (B127349) kinase, followed by the inhibition of the viral DNA polymerase. nih.gov

Chain Termination: These analogs can be incorporated into the growing viral DNA or RNA strand. Because they often lack the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, their incorporation leads to the premature termination of the nucleic acid chain. nih.gov

Inhibition of Nucleotide Biosynthesis: Some pyrimidine derivatives can inhibit cellular enzymes that are crucial for the synthesis of nucleotides. This depletes the pool of natural nucleosides available for the virus to use for replication. mdpi.com For example, some analogs have been found to inhibit enzymes like purine (B94841) nucleoside phosphorylases. acs.org

Interference with Other Viral Proteins: More recent studies suggest that some pyrimidine derivatives may target other essential viral proteins. For example, certain 1,2,3-triazolyl nucleoside analogues are thought to exert their anti-influenza activity by targeting the polymerase acidic protein (PA) of the viral RNA-dependent RNA polymerase (RdRp). nih.gov

Investigations into Anti-inflammatory Compounds

The pyrimidine scaffold is also a prominent feature in compounds designed to have anti-inflammatory properties. Extensive research has demonstrated that pyrimidine derivatives can modulate inflammatory responses by targeting key enzymes and signaling pathways involved in inflammation. nih.gov

Modulatory Effects on Inflammatory Pathways and Mediators (e.g., Prostaglandins (B1171923), Cytokines)

Pyrimidine derivatives have been shown to exhibit anti-inflammatory effects by inhibiting the production and action of crucial inflammatory mediators. nih.gov These mediators include prostaglandins (like PGE₂), pro-inflammatory cytokines (such as TNF-α and various interleukins), and other signaling molecules like nitric oxide (NO) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). nih.gov

In vivo studies using animal models, such as the carrageenan-induced paw edema model in rats, have confirmed the anti-inflammatory potential of these compounds. For example, a series of dihydropyrimidine (B8664642)/sulphonamide hybrids were shown to significantly reduce the serum levels of key inflammatory markers. nih.gov

Table 2: Effect of Dihydropyrimidine/Sulphonamide Hybrids on Inflammatory Mediators in Rats

| Compound | Serum PGE₂ (% Inhibition) | Serum TNF-α (% Inhibition) | Serum IL-6 (% Inhibition) | Reference |

|---|---|---|---|---|

| Compound 3e | 73% | 67% | 75% | nih.gov |

| Compound 3j | Not specified | Not specified | Not specified | nih.gov |

Note: Compound 3j was also noted as a potent inhibitor, though specific percentage inhibitions for this table were only provided for compound 3e in the source.

Inhibition of Key Enzymes in Inflammation (e.g., COX-2, iNOS)

A primary mechanism by which pyrimidine-based compounds exert their anti-inflammatory effects is through the inhibition of enzymes that catalyze the production of inflammatory mediators. The cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, are major targets. nih.gov COX-2 is responsible for producing prostaglandins at sites of inflammation. nih.gov

Several studies have focused on developing pyrimidine derivatives as selective COX-2 inhibitors, which could offer anti-inflammatory benefits with fewer gastrointestinal side effects than non-selective NSAIDs. dntb.gov.uamdpi.com In addition to COX enzymes, inducible nitric oxide synthase (iNOS), which produces large amounts of the inflammatory mediator nitric oxide, is another key target. nih.gov Research has shown that certain 2-amino-4,6-dichloropyrimidine (B145751) derivatives can effectively suppress immune-stimulated nitric oxide production. nih.gov

Table 3: Inhibitory Activity of Pyrimidine Derivatives Against Inflammatory Enzymes

| Compound/Class | Target Enzyme | Potency (IC₅₀) | Selectivity Index (COX-1/COX-2) | Reference |

|---|---|---|---|---|

| Pyrimidine Derivative L1 | COX-2 | Not Specified | > 16.67 | dntb.gov.uanih.gov |

| Pyrimidine Derivative L2 | COX-2 | Not Specified | > 14.28 | dntb.gov.uanih.gov |

| Dihydropyrimidine Hybrid 3j | mPGES-1 | 0.92 µM | Not Applicable | nih.gov |

| Dihydropyrimidine Hybrid 3j | 5-LOX | 1.98 µM | Not Applicable | nih.gov |

| 2-Amino-4,6-dichloropyrimidine derivative (118) | iNOS (NO Production) | 2 µM | Not Applicable | nih.gov |

Immunomodulatory Properties (e.g., Cytokine Production, Immune Cell Activity)

The pyrimidine scaffold, a core component of this compound, is a key structural motif in compounds designed to modulate the immune system. Research into pyrimidine derivatives has revealed their potential to influence immune responses by affecting cytokine production and the activity of immune cells.

Derivatives of pyrimidines have been investigated as inhibitors of cytokine release. For instance, a series of pyridinyl pyrimidine derivatives were synthesized and shown to inhibit the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β) from peripheral blood mononuclear cells. nih.gov The most active compound in this series demonstrated IC50 values of 3.2 µM for TNF-α inhibition and 2.3 µM for IL-1β inhibition. nih.gov This inhibitory action on key inflammatory mediators highlights the potential of pyrimidine-based compounds in treating inflammatory conditions.

Furthermore, pyrimidine-5-carboxamide derivatives have been synthesized and evaluated as inhibitors of STAT6 (signal transducers and activators of transcription 6). nih.gov STAT6 is a crucial protein activated by cytokines like IL-4 and IL-13, playing a significant role in the differentiation of T-helper 2 (Th2) cells, which are central to allergic reactions. nih.gov One potent derivative, 4-(benzylamino)-2-{[2-(3-chloro-4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamide (AS1517499), exhibited a remarkable IC50 value of 21 nM for STAT6 inhibition and an IC50 of 2.3 nM for the inhibition of IL-4-induced Th2 differentiation in mouse spleen T cells. nih.gov The ability to selectively target pathways involved in immune cell differentiation underscores the therapeutic potential of pyrimidine derivatives in allergic and atopic diseases.

Table 1: Immunomodulatory Activity of Pyrimidine Derivatives

| Compound Class | Target | Activity | Reference |

|---|---|---|---|

| Pyridinyl Pyrimidines | TNF-α release | IC50 = 3.2 µM | nih.gov |

| Pyridinyl Pyrimidines | IL-1β release | IC50 = 2.3 µM | nih.gov |

| Pyrimidine-5-carboxamides | STAT6 inhibition | IC50 = 21 nM | nih.gov |

Contributions to Anti-cancer Drug Discovery

The structural framework of this compound is instrumental in the design and synthesis of innovative anti-cancer agents, particularly kinase inhibitors.

The epidermal growth factor receptor (EGFR) is a tyrosine kinase that plays a crucial role in cell growth and proliferation, and its overactivity is implicated in various cancers. nih.gov The pyrimidine scaffold is a common feature in many EGFR inhibitors. Dianilinopyrimidines, for example, have been developed as potent EGFR inhibitors. nih.gov In one study, a dianilinopyrimidine compound, 2-((2-((4-(3-fluorobenzamido)phenyl)amino)-5-(trifluoromethyl) pyrimidin-4-yl)amino)-N-methylthiophene-3-carboxamide, demonstrated superior anti-tumor activity compared to the established drug Gefitinib, with IC50 values of 0.56 μM, 2.46 μM, and 2.21 μM against A549, PC-3, and HepG2 cancer cell lines, respectively. nih.gov

Furthermore, various dihydropyrimidine derivatives have been synthesized and shown to act as dual inhibitors of EGFR and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), another important target in cancer therapy. nih.gov One such derivative exhibited potent inhibitory activity with IC50 values of 84 nM for EGFR and 3.50 nM for VEGFR-2. nih.gov The synthesis of these complex molecules often relies on the versatile reactivity of precursors like this compound, where the chloro groups can be sequentially substituted to build the desired pharmacophore. The development of 2-amino-4-aryl-5-chloropyrimidine analogues has also led to potent inhibitors of both VEGFR-2 and Cyclin-Dependent Kinase 1 (CDK1). nih.gov

Table 2: Anti-cancer Activity of Pyrimidine Derivatives

| Compound Class | Target | Cell Line | IC50 | Reference |

|---|---|---|---|---|

| Dianilinopyrimidine | EGFR | A549 | 0.56 µM | nih.gov |

| Dianilinopyrimidine | EGFR | PC-3 | 2.46 µM | nih.gov |

| Dianilinopyrimidine | EGFR | HepG2 | 2.21 µM | nih.gov |

| Dihydropyrimidine | EGFR | - | 84 nM | nih.gov |

Enzyme Inhibition and Receptor Binding Studies

The versatile structure of this compound allows for its derivatization into compounds that can selectively bind to and inhibit specific enzymes, offering a pathway to new therapeutic interventions.

Research into pyrimidine-based compounds has led to the identification of several key enzyme targets. A notable example is N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD), an enzyme central to the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide. nih.govnih.gov

Docking studies with pyrimidine derivatives have provided insights into their binding modes. For instance, in the case of AP-1 and NF-κB inhibition, docking analysis revealed that the inhibitors orient themselves within the binding sites of both transcription factors, which share common structural features. nih.gov This dual-binding capability provides a rationale for their function as dual inhibitors. nih.gov

In the context of NAPE-PLD, while attempts to dock the potent inhibitor LEI-401 (a pyrimidine-4-carboxamide (B1289416) derivative) into the known crystal structure of the enzyme have not yet yielded a definitive binding pose, it is suggested that the inhibitor may bind within the large hydrophobic cavity meant for the endogenous NAPE substrate or at a yet-to-be-identified allosteric site. nih.gov The lack of a clear binding model from docking studies points to the need for co-crystallization experiments to fully elucidate the ligand-enzyme interactions. nih.gov The pyrimidine scaffold itself was determined to be optimal for these inhibitors. nih.gov

NAPE-PLD is a metallo-β-lactamase that contains two zinc ions in its active site and is a key enzyme in the production of NAEs. nih.gov The inhibition of NAPE-PLD is a promising strategy for modulating NAE levels, which are involved in processes like pain, inflammation, and mood. nih.gov

A library of pyrimidine-4-carboxamides, which are structurally related to derivatives of this compound, has been systematically optimized to yield potent NAPE-PLD inhibitors. nih.govnih.gov This research led to the identification of LEI-401, a nanomolar potent inhibitor with drug-like properties. nih.gov The development of LEI-401 involved modifying a high-throughput screening hit at three different positions to enhance potency and reduce lipophilicity. nih.gov

The structure-activity relationship (SAR) studies revealed several key features for potent NAPE-PLD inhibition:

R1 Substituent : Changes at this position did not lead to improved inhibitory activity, suggesting it may bind in a shallow, lipophilic pocket. nih.gov

Conformational Restriction : Replacing an N-methylphenethylamine group with an (S)-3-phenylpiperidine conformationally restricted the molecule and increased inhibitory potency threefold. nih.gov

Lipophilicity Reduction : The substitution of a morpholine (B109124) group with an (S)-3-hydroxypyrrolidine decreased lipophilicity and further boosted activity by a factor of ten, resulting in the highly potent LEI-401. nih.gov

These findings demonstrate that the pyrimidine core is a highly adaptable scaffold for developing specific and potent enzyme inhibitors, with derivatives of this compound playing a central role in this field of research.

Applications in Agrochemicals and Material Science Research

Role as an Intermediate in Agrochemical Development

The pyrimidine (B1678525) scaffold is a core component in numerous biologically active compounds, including a variety of agrochemicals. Ethyl 4,6-dichloropyrimidine-5-carboxylate acts as a key starting material for the synthesis of new pesticides and other agricultural chemicals due to its reactive nature.

The development of novel herbicides and fungicides is a critical area of agrochemical research. While direct synthesis examples starting from this compound are not extensively detailed in publicly available research, the broader class of dichloropyrimidines is instrumental in creating these agrochemicals. For instance, the synthesis of sulfonylurea herbicides, a class known for their high efficiency, often involves pyrimidine amines which can be derived from dichloropyrimidines. researchgate.netgoogle.comnih.govnih.gov The general synthetic route for these herbicides involves the reaction of a sulfonamide with a pyrimidine derivative.

Similarly, strobilurin fungicides, which are vital for controlling a broad spectrum of fungal diseases in crops, can be synthesized using pyrimidine-based intermediates. nih.govlew.rogoogle.comscispace.combohrium.com The synthesis of these fungicides often involves coupling a substituted pyrimidine with a pharmacophore that inhibits mitochondrial respiration in fungi. Although specific pathways originating from this compound are not explicitly documented, its structural similarity to known precursors suggests its potential as a starting point for new strobilurin analogues.

| Agrochemical Class | General Synthesis Principle | Potential Role of this compound |

|---|---|---|

| Sulfonylurea Herbicides | Condensation of a sulfonamide with a pyrimidine amine. google.com | Serves as a precursor to the necessary pyrimidine amine intermediate. |

| Strobilurin Fungicides | Coupling of a substituted pyrimidine with a strobilurin pharmacophore. nih.govscispace.com | Can be modified to create the required pyrimidine-based fragment for coupling. |

A significant challenge in agrochemical development is to create compounds that are highly selective towards target pests while having a minimal environmental impact. Research into pyrimidine- and triazine-substituted chlorsulfuron (B1668881) derivatives has shown that modifications to the pyrimidine ring can accelerate degradation rates in soil, which is a crucial factor for improving the environmental profile of herbicides. nih.gov The structural modifications afforded by using intermediates like this compound can lead to the development of agrochemicals with improved crop safety and reduced soil persistence. nih.gov

Utilization in Dyestuff Synthesis

The vibrant colors and durability of modern textiles are often the result of complex synthetic dyes. This compound is utilized as a raw material in the synthesis of various types of dyes, where its structural characteristics contribute to the development of novel colorants with enhanced properties such as color strength and stability.

Heterocyclic compounds, including pyrimidine derivatives, are key components in the synthesis of disperse dyes, which are widely used for dyeing polyester (B1180765) fabrics. mdpi.comresearchgate.netsemanticscholar.org These dyes are designed to be sparingly soluble in water and are applied from a fine aqueous dispersion. The synthesis of azo disperse dyes, a major class of disperse dyes, often involves the diazotization of a primary aromatic amine and its subsequent coupling with a suitable coupling component. mdpi.comnih.govresearchgate.net While direct synthesis examples from this compound are not prevalent in the literature, its reactive nature makes it a candidate for creating novel heterocyclic coupling components or diazo components, leading to dyes with unique shades and improved fastness properties.

Contributions to Material Science

The versatility of this compound extends into the realm of material science, where it serves as a building block for creating specialized polymers and coatings with tailored properties.

The synthesis of novel polymers with specific functionalities is an area of intense research. A notable application of a related compound is in polymer-assisted synthesis, where a Merrifield's resin (a type of polymer support) is used to build complex molecules on a solid phase. researchgate.net This technique has been employed in the synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates, demonstrating the utility of polymer supports in constructing libraries of pyrimidine derivatives. researchgate.net These derivatives can then be cleaved from the polymer support for further use.

Furthermore, pyrimidine derivatives have been physically incorporated as additives into polyurethane varnishes for surface coatings. researchgate.net These studies have shown that the inclusion of such compounds can slightly enhance the physical and mechanical properties of the coatings. researchgate.net

Improving the durability and resistance of materials to environmental factors is a key goal in material science. Pyrimidine derivatives have been investigated as corrosion inhibitors for metals, demonstrating their ability to form a protective film on the metal surface and prevent degradation. researchgate.netekb.eg This protective mechanism is attributed to the adsorption of the pyrimidine molecules onto the metal surface, which shields it from corrosive agents. This application highlights the potential of using pyrimidine-based compounds to enhance the environmental resistance of materials.

Structure Activity Relationship Sar Studies

Principles of SAR in Pyrimidine (B1678525) Chemistry

The pyrimidine ring is a fundamental heterocyclic structure found in nature, most notably as a core component of the nucleobases cytosine, thymine, and uracil (B121893), which are essential building blocks of DNA and RNA. tandfonline.comnih.gov This inherent biological relevance makes the pyrimidine scaffold a "privileged" structure in drug discovery, frequently explored for a wide range of therapeutic applications. nih.govsjomr.org.in The biological and medicinal significance of pyrimidines has driven extensive research into their synthesis and derivatization. researchgate.netorientjchem.org

The chemical properties of the pyrimidine ring are key to its role as a pharmacophore. It is an aromatic, electron-deficient system due to the presence of two electronegative nitrogen atoms at positions 1 and 3. wikipedia.org This electron deficiency makes the C-2, C-4, and C-6 positions susceptible to nucleophilic attack, while the C-5 position is more prone to electrophilic substitution. wikipedia.org SAR studies on pyrimidine derivatives often exploit this reactivity, introducing a variety of substituents at these key positions to modulate the molecule's size, shape, lipophilicity, and electronic properties. These modifications influence how the molecule interacts with its biological target, affecting its binding affinity, potency, and selectivity. nih.govsjomr.org.in

Impact of Substitution Patterns on Biological and Chemical Activities

The biological activity of pyrimidine derivatives is profoundly influenced by the nature and position of substituents on the heterocyclic ring. nih.govsjomr.org.in The 4,6-dichloro-pyrimidine-5-carboxylate scaffold is particularly useful as the chlorine atoms are effective leaving groups, enabling a wide range of synthetic modifications. nih.gov

The C-2, C-4, and C-6 positions of the pyrimidine ring are electron-deficient and, therefore, primary sites for modification via nucleophilic substitution. wikipedia.org In the case of Ethyl 4,6-dichloropyrimidine-5-carboxylate, the chloro groups at C-4 and C-6 are highly reactive and can be displaced by various nucleophiles, such as amines, alcohols, and thiols, to generate large libraries of new compounds. nih.gov

Research has shown that the substituents at these positions are critical for determining biological efficacy. For instance, in a series of 4,6-diaryl substituted-4,5-dihydro-2-amino pyrimidines, the nature of the aryl groups significantly impacted antibacterial activity. ijpsonline.com Similarly, studies on pyrido[2,3-d]pyrimidines, a fused pyrimidine system, revealed that the C-6 substituent substantially influences pan-kinase selectivity and potency, with 6-aryl substituents generally conferring higher potency. rsc.org The introduction of different amine-containing groups at the C-4 and C-6 positions of the pyrimidine core has been used to synthesize potent inhibitors of the Epidermal Growth Factor Receptor (EGFR). nih.gov The steric and electronic properties of the groups at these positions are crucial for fitting into the binding pockets of target proteins and forming key interactions. For example, in one study, modifying a C4-aryl group from electron-rich to electron-withdrawing significantly impacted the yield and reactivity in skeletal editing reactions. chinesechemsoc.org

Unlike the other positions, the C-5 position of the pyrimidine ring is less electron-deficient. wikipedia.org The ethyl carboxylate group at this position in the title compound plays a significant role in its chemical reactivity and biological profile. This functional group can act as a hydrogen bond acceptor, influencing the molecule's interaction with biological targets.

Modifications at the C-5 position are a common strategy in pyrimidine chemistry. Studies on pyrimidine Schiff bases showed that introducing a -C=N- bond at position 5 of a pyrimidine core increased its antibacterial and anticancer activity. mdpi.com In the context of pyrimidine-5-carboxylates, the ester group itself is a key feature. It can be hydrolyzed to the corresponding carboxylic acid or converted to various amides, which can drastically alter the compound's solubility, cell permeability, and binding interactions. For example, in a series of 4,6-bis(fluoroalkyl)-pyrimidine-5-carboxylates, the ester was saponified to the carboxylic acid to explore its activity. researchgate.net The presence of a carboxylate or related group at C-5 is a feature in many biologically active pyrimidines, including some with bone anabolic properties. nih.gov

SAR in the Context of Specific Biological Targets

The strategic modification of pyrimidine scaffolds, including those derived from this compound, is fundamental to optimizing their activity against specific biological targets, such as protein kinases, which are often implicated in cancer and inflammatory diseases. rsc.orgnih.gov

The development of potent and selective inhibitors is a primary goal of medicinal chemistry. SAR studies provide a roadmap for this optimization. nih.gov For pyrimidine-based inhibitors, this often involves fine-tuning the substituents to maximize interactions with the target protein while minimizing off-target effects.

A study on thienopyrimidine derivatives as PI3Kδ inhibitors illustrates this process. Researchers introduced various substituents and observed the impact on potency and selectivity. As shown in the table below, small changes to a substituent on a pyridyl ring attached to the core scaffold led to significant variations in inhibitory concentration (IC₅₀) and selectivity over the related PI3Kα isoform. The methoxyl substituent (compound 6 ) boosted PI3Kδ potency into the single-digit nanomolar range while maintaining favorable selectivity. acs.org In contrast, removing the methoxy (B1213986) group (compound 4 ) or changing the pyridyl to a phenyl group (compound 12 ) resulted in a significant drop in potency. acs.org

| Compound | R | PI3Kδ IC₅₀ (nM) | PI3Kα IC₅₀ (nM) | Selectivity (α/δ) |

| 1 | CF₃ | 103 | 2057 | ~20 |

| 2 | CN | 72 | 4800 | ~67 |

| 4 | H | 136 | Not Reported | Not Reported |

| 5 | CH₃ | 34 | 4750 | ~140 |

| 6 | OCH₃ | 5.7 | >300 | >53 |

This table is based on data for thienopyrimidine derivatives to illustrate the principles of potency and selectivity optimization. acs.org

A direct correlation between specific structural changes and biological efficacy is the cornerstone of SAR. nih.gov For pyrimidine derivatives, this involves systematically altering parts of the molecule and measuring the resulting biological effect. In the development of pyrido[2,3-d]pyrimidine-based PIM-1 kinase inhibitors, researchers found a strong link between the substituents and cytotoxic activity against cancer cell lines. rsc.org

For example, a study on novel pyrimidine derivatives as bone anabolic agents identified compound 18a as a highly potent agent. The SAR exploration revealed that specific substitutions were critical for its activity. The presence of a 2,4,5-trimethoxyphenyl group at C-6 and a 4-bromophenyl group at C-4 were key features for promoting osteogenesis. nih.gov The table below demonstrates how modifications to the pyrimidine scaffold can impact cytotoxicity against a human breast cancer cell line (MCF-7). The data shows that compounds 4 and 11 exhibited remarkable cytotoxicity, with IC₅₀ values of 0.57 µM and 1.31 µM, respectively, highlighting the sensitivity of the biological response to the specific substitution pattern on the fused pyrido[2,3-d]pyrimidine (B1209978) ring system. rsc.org

| Compound | Structure | IC₅₀ (µM) vs. MCF-7 |

| 4 | Pyrido[2,3-d]pyrimidin-4(3H)-one derivative | 0.57 |

| 6 | Pyrido[2,3-d]pyrimidin-4(3H)-one derivative | 2.11 |

| 10 | Pyrido[2,3-d]pyrimidin-4(3H)-thione derivative | 2.54 |

| 11 | Pyridotriazine derivative | 1.31 |

| Staurosporine | (Reference Drug) | 4.41 |

This table is based on data for pyrido[2,3-d]pyrimidine derivatives to illustrate the correlation between structure and biological efficacy. rsc.org

Design Principles for Novel Pyrimidine Analogues

The design of new pyrimidine analogues is fundamentally guided by the principle that substituents on the pyrimidine ring play a crucial role in determining the molecule's biological activity. The strategic placement of different functional groups allows for the fine-tuning of the compound's electronic and steric properties, which in turn influences its interaction with biological targets.

A primary strategy involves the selective displacement of the chlorine atoms at the C4 and C6 positions. These positions are susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a diverse range of substituents. The reactivity of these positions enables the systematic modification of the pyrimidine core to explore the chemical space and identify analogues with improved potency and desired pharmacological profiles. For instance, the sequential displacement of the chloro groups is a common approach to introduce different amines or other nucleophiles, leading to a wide variety of derivatives.

Furthermore, modifications of the ester group at the C5 position, such as hydrolysis to the corresponding carboxylic acid followed by amide coupling, have been shown to be a viable strategy for expanding the structural diversity of these compounds. This allows for the introduction of various aryl and alkyl groups, further influencing the molecule's biological activity.

Research into the development of novel pyrimidine-based therapeutic agents has revealed several key design principles:

Substitution at C4 and C6 Positions: The introduction of various amine-containing moieties at these positions has been a successful strategy. The nature of the amine, whether it is a simple alkylamine, an aniline (B41778) derivative, or a more complex heterocyclic amine, can dramatically alter the biological activity. For example, in the development of antitubercular agents, the displacement of the 6-chloro group with different amines was a key step in generating a library of compounds for screening. nih.gov

Influence of Electron-Withdrawing and Donating Groups: Studies have shown that the presence of electron-withdrawing groups on the pyrimidine ring can enhance anti-inflammatory effects while maintaining low toxicity profiles. Conversely, the strategic placement of electron-donating groups can also modulate activity.

Role of the C5-Substituent: The carboxylate group at the C5 position is a key handle for modification. Conversion to amides, for example, allows for the introduction of a wide range of substituents that can interact with specific pockets in a biological target. In the pursuit of antituberculars, the hydrolysis of the ester to a carboxylic acid, followed by amide coupling, was instrumental in exploring the structure-activity relationship. nih.gov

Fused Ring Systems: The pyrimidine ring of this compound can also serve as a foundation for the construction of fused heterocyclic systems, such as pyridothienopyrimidines. This approach has yielded compounds with significant antimicrobial and anticancer activities. nih.gov

The following tables summarize research findings from studies on novel pyrimidine analogues, illustrating the impact of different substituents on biological activity.

Table 1: Antitubercular Activity of 6-Dialkylaminopyrimidine Carboxamides nih.gov

| Compound | R Group at C6 | MIC (μM) in GAST | MIC (μM) in 7H9/ADC |

| 31 | Phenyl | 5 | 37 |

| 47 | N-methylpyrazole | Inactive | Inactive |

| 48 | N-methyltriazolyl | Weakly active | Weakly active |

| 49 | Isoxazolyl | Weakly active | Weakly active |

| 50 | 4-methylthiazolyl | 5 | 37 |

MIC: Minimum Inhibitory Concentration; GAST: Glycerol-Alanine-Salts-Tween

Table 2: Antifungal Activity of Pyridothienopyrimidine Derivatives nih.gov

| Compound | R Group | C. albicans MIC (μg/mL) | C. tropicalis MIC (μg/mL) |

| 3a | Phenyl | 8 | 8 |

| 5a | Morpholinomethyl | 16 | 8 |

| 9b | 4-(oxiran-2-ylmethyl)sulfanyl | 4 | 4 |

| Clotrimazole (Reference) | - | 4 | 8 |

Table 3: Cytotoxicity of Pyridothienopyrimidine Derivatives against Cancer Cell Lines nih.gov

| Compound | R Group | HepG-2 IC₅₀ (μM) | MCF-7 IC₅₀ (μM) |

| 3a | Phenyl | 1.17 | 1.95 |

| 5a | Morpholinomethyl | 1.34 | 2.11 |

| 9b | 4-(oxiran-2-ylmethyl)sulfanyl | 2.01 | 2.79 |

| Erlotinib (Reference) | - | 5.14 | 7.23 |

IC₅₀: Half-maximal inhibitory concentration

These findings underscore the importance of systematic structural modifications in the design of novel pyrimidine analogues. The versatility of this compound as a starting material allows for the generation of diverse chemical entities with a broad spectrum of biological activities.

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone of modern computational chemistry. DFT methods are employed to investigate the electronic properties of molecules, offering a balance between accuracy and computational cost. For pyrimidine (B1678525) derivatives, DFT calculations are instrumental in understanding their stability, reactivity, and spectroscopic properties.

DFT calculations can predict various reactivity descriptors that shed light on the chemical behavior of ethyl 4,6-dichloropyrimidine-5-carboxylate. These descriptors are derived from the molecule's electronic structure and are used to identify the most likely sites for electrophilic and nucleophilic attack. The highly electron-deficient nature of the pyrimidine ring, further activated by the two chlorine atoms, makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions. acs.org Computational studies on similar 2,4-dichloropyrimidine (B19661) systems help in understanding the regioselectivity of such reactions. acs.org

Key reactivity descriptors that can be calculated using DFT include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity. For similar pyrimidine derivatives, this gap has been shown to be a key factor in their reactivity. acs.org

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface. It identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, thereby predicting sites for intermolecular interactions. In related pyrimidine analogs, MEP analysis has been used to pinpoint the reactive sites for hydrogen bonding and other non-covalent interactions. rsc.org

Fukui Functions: These functions provide a more quantitative measure of the reactivity at different atomic sites within the molecule, distinguishing between susceptibility to nucleophilic, electrophilic, and radical attack.

By mapping the potential energy surface, DFT calculations can also elucidate reaction pathways for the synthesis and transformation of this compound. For instance, the reaction of 4,6-dihydroxypyrimidine (B14393) with a chlorinating agent is a common route to dichloropyrimidines. google.com Computational modeling can help to optimize reaction conditions and predict the formation of byproducts.

Table 1: Computed Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₆Cl₂N₂O₂ | nih.gov |

| Molecular Weight | 221.04 g/mol | nih.govchemscene.com |

| XLogP3 | 2.3 | nih.gov |

| Topological Polar Surface Area (TPSA) | 52.1 Ų | nih.gov |

| Hydrogen Bond Donors | 0 | chemscene.com |

| Hydrogen Bond Acceptors | 4 | chemscene.com |

| Rotatable Bonds | 2 | chemscene.com |

| Melting Point | 36-37 °C | lookchem.com |

| Boiling Point | 145 °C at 11 mmHg | lookchem.com |

DFT calculations provide a detailed picture of the electronic structure and bonding within this compound. Natural Bond Orbital (NBO) analysis is a common technique used to study charge distribution, hybridization, and delocalization of electron density within the molecule. In studies of similar pyrimidine compounds, NBO analysis has revealed the nature of the intramolecular interactions and the extent of electron delocalization, which are key to understanding the molecule's stability and spectroscopic properties. researchgate.net

The analysis of the electronic structure helps to explain the observed geometry and reactivity of the molecule. The pyrimidine ring is aromatic, and the presence of two nitrogen atoms and two chlorine atoms significantly influences the electron density distribution across the ring. The ethyl carboxylate group at the 5-position further modifies the electronic landscape.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools used to study the interaction of small molecules with biological macromolecules, such as proteins and nucleic acids. These methods are central to drug discovery and design.

Molecular docking is used to predict the preferred binding orientation of a ligand to a target protein. georganics.sk For this compound, this would involve docking the molecule into the active site of a relevant biological target. Pyrimidine derivatives are known to inhibit various enzymes, including kinases and dehydrogenases, making them attractive scaffolds for drug development. nih.gov Docking studies on related pyrimidine-based inhibitors have successfully predicted their binding modes and have been used to rationalize their inhibitory activity. nih.govjocpr.com The predicted interactions can include hydrogen bonds, hydrophobic interactions, and halogen bonds, which all contribute to the binding affinity.

Following molecular docking, molecular dynamics (MD) simulations can be performed to provide a more dynamic and realistic picture of the ligand-target complex. MD simulations track the movements of atoms over time, allowing for the assessment of the stability of the predicted binding pose and the calculation of binding free energies. These simulations can reveal conformational changes in both the ligand and the protein upon binding. For pyrimidine-based inhibitors, MD simulations have been used to confirm the stability of the ligand in the binding pocket and to refine the understanding of the key interactions driving binding affinity. nih.gov

In Silico Screening and Virtual Library Design

In silico screening, or virtual screening, is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This compound can serve as a core scaffold for the design of virtual libraries. By computationally modifying the substituents at various positions on the pyrimidine ring, a large and diverse library of virtual compounds can be generated.